N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide
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Overview
Description
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate is an organic compound that features a furan ring, a phenyl group, and a diethylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate typically involves multiple steps. One common method starts with the preparation of 2-furanyl aldehyde, which is then subjected to a series of reactions to introduce the phenyl and diethylcarbamodithioate groups. The reaction conditions often involve the use of catalysts such as Lewis acids (e.g., ZrCl4/ZnI2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Microwave-assisted synthesis is another method that can be employed to improve reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Phenyl derivatives with various substituents.
Scientific Research Applications
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with enzymes and receptors, modulating their activity. The diethylcarbamodithioate moiety may also play a role in the compound’s biological effects by interacting with cellular components and pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furanyl)-2-propenal: Shares the furan ring but lacks the phenyl and diethylcarbamodithioate groups.
3-(2-Furanyl)-8-aryl-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one: Contains a furan ring and is used in medicinal chemistry.
Thiophene derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate is unique due to its combination of a furan ring, phenyl group, and diethylcarbamodithioate moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
106128-43-2 |
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Molecular Formula |
C18H19NO2S2 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
[(E)-3-(furan-2-yl)-3-oxo-1-phenylprop-1-enyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C18H19NO2S2/c1-3-19(4-2)18(22)23-17(14-9-6-5-7-10-14)13-15(20)16-11-8-12-21-16/h5-13H,3-4H2,1-2H3/b17-13+ |
InChI Key |
KJEALDFPZYBTQY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SC(=CC(=O)C1=CC=CO1)C2=CC=CC=C2 |
Isomeric SMILES |
CCN(CC)C(=S)S/C(=C/C(=O)C1=CC=CO1)/C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=S)SC(=CC(=O)C1=CC=CO1)C2=CC=CC=C2 |
Synonyms |
N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide |
Origin of Product |
United States |
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